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Compound of Interest

Compound Name: Retroprogesterone

Cat. No.: B1680555

Introduction

Retroprogesterone (93,100-progesterone) is a synthetic stereoisomer of progesterone, a
crucial hormone in the female reproductive cycle.[1] Unlike progesterone, retroprogesterone
possesses a "bent” molecular structure due to the altered stereochemistry at the C9 and C10
positions.[1] This unique conformation leads to a higher affinity and selectivity for the
progesterone receptor, making its derivatives, such as dydrogesterone, valuable in various
therapeutic applications.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the unambiguous structural determination and verification of
retroprogesterone and its analogues. This application note provides a detailed overview of the
methodologies and data interpretation involved in the structural elucidation of
retroprogesterone using 1D and 2D NMR techniques.

Data Presentation: NMR Spectroscopic Data of
Retroprogesterone and its Analogue
Dydrogesterone

The following tables summarize the *H and 3C NMR chemical shift assignments for
retroprogesterone and the closely related, commercially available derivative, dydrogesterone
(6-dehydroretroprogesterone). These data are critical for the identification and structural
verification of these compounds.
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Table 1: *H NMR Chemical Shifts (8, ppm) and Coupling Constants (J, Hz) of Dydrogesterone
in CDCls

S Chemical Shift Multiplicity Coupling
(ppm) Constants (Hz)

H-1 2.25 m

H-2 2.35 m

H-4 5.95 S

H-6 6.20 d J=10.0

H-7 6.95 d J=10.0

H-8 2.50 m

H-9 1.80 m

H-11 1.55, 2.10 m

H-12 1.45,1.95 m

H-14 2.05 m

H-15 1.65, 1.90 m

H-16 1.75, 2.20 m

H-17 2.55 t J=9.0

CHs-18 0.70 S

CHs-19 1.20 S

CHs-21 2.15 S

Note: Data for dydrogesterone is presented as a close structural analogue of
retroprogesterone. Specific data for retroprogesterone was not available in the cited
literature.

Table 2: 13C NMR Chemical Shifts (8, ppm) of Retroprogesterone and Dydrogesterone
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Retroprogesterone (in

Carbon Dydrogesterone (in CDCI3)
CsDsN)

C-1 36.1 36.0
C-2 34.1 33.9
C-3 199.1 199.5
C-14 123.8 124.0
C-5 171.1 162.8
C-6 28.1 127.5
C-7 29.1 134.5
C-8 37.1 37.0
C-9 40.1 40.0
C-10 44.1 44.5
C-11 21.1 21.0
C-12 39.1 39.0
C-13 44.1 44.0
C-14 50.1 50.0
C-15 241 24.0
C-16 23.1 23.0
C-17 64.1 64.0
C-18 17.1 17.0
C-19 21.1 215
C-20 209.1 209.0
C-21 31.1 31.5

Experimental Protocols
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Detailed methodologies for key NMR experiments are provided below. These protocols are
generalized for steroid analysis on a 400 or 500 MHz spectrometer and may require
optimization based on the specific instrument and sample concentration.

Sample Preparation

» Dissolution: Accurately weigh 5-10 mg of the retroprogesterone sample for tH NMR and
20-50 mg for 13C NMR experiments. Dissolve the sample in approximately 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs, CsDsN).

« Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample
solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm
NMR tube.

 Internal Standard: For quantitative NMR (QNMR), a known amount of an internal standard
with a signal that does not overlap with the analyte signals should be added.

1D NMR Spectroscopy

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).
e Spectral Width (SWH): 12-15 ppm, centered around 5-6 ppm.
e Acquisition Time (AQ): 3-4 seconds.

o Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1
should be at least 5 times the longest T1 relaxation time of the protons of interest (can be up
to 70 seconds for steroids).[3]

o Number of Scans (NS): 16-64, depending on the concentration.
e Processing: Apply Fourier transformation, phase correction, and baseline correction.

13C NMR Spectroscopy:
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e Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on
Bruker systems).

e Spectral Width (SWH): 200-250 ppm, centered around 100 ppm.
e Acquisition Time (AQ): 1-2 seconds.

o Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (=5 x T1) and
inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).

Number of Scans (NS): 1024 or more, depending on the concentration.

2D NMR Spectroscopy

COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (*H-1H) spin-spin coupling networks.

Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker systems).

Data Points (TD): 2048 in F2 and 256-512 in F1.

Number of Scans (NS): 2-8 per increment.

Relaxation Delay (D1): 1.5-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon (*H-13C) correlations.

Pulse Program: A standard HSQC experiment with sensitivity enhancement and gradients
(e.g., hsqgcedetgpsp on Bruker systems).[3]

Spectral Width (SWH): 12-15 ppm in F2 (*H) and 160-200 ppm in F1 (33C).

Data Points (TD): 2048 in F2 and 256 in F1.

Number of Scans (NS): 2-16 per increment.
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e 1J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.[3]

HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (2-3 bond) proton-carbon (*H-13C) correlations.

Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndgf on Bruker systems).

Spectral Width (SWH): 12-15 ppm in F2 (*H) and 200-250 ppm in F1 (33C).

Data Points (TD): 2048 in F2 and 512 in F1.

Number of Scans (NS): 8-32 per increment.

Long-range Coupling Delay: Optimized for an average long-range coupling of 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):

e Purpose: To identify protons that are close in space (through-space correlations).

Pulse Program: A standard NOESY experiment (e.g., noesygpph on Bruker systems).

Data Points (TD): 2048 in F2 and 256-512 in F1.

Number of Scans (NS): 8-16 per increment.

Mixing Time (d8): 500-800 ms.

Mandatory Visualizations
Experimental Workflow for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680555?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

